molecular formula H4MgO8P2 B8234071 magnesium;dihydrogen phosphate

magnesium;dihydrogen phosphate

Cat. No.: B8234071
M. Wt: 218.28 g/mol
InChI Key: QQFLQYOOQVLGTQ-UHFFFAOYSA-L
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Description

Magnesium dihydrogen phosphate (Mg(H₂PO₄)₂) is an inorganic compound formed by the reaction of magnesium hydroxide with phosphoric acid under controlled conditions . It is a key component in magnesium phosphate cements (MPCs), which are widely used in rapid-repair materials, biomedical applications, and environmental remediation due to their fast setting, high early strength, and chemical stability . The compound is synthesized by slowly dispersing magnesium hydroxide into phosphoric acid to achieve a molar ratio of Mg:P ≈ 1:2, followed by calcination and milling . Its hydration products, such as struvite (MgKPO₄·6H₂O) or magnesium phosphate hydrates, contribute to the cementitious properties of MPCs .

Properties

IUPAC Name

magnesium;dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFLQYOOQVLGTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MgO8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Base Reaction with Magnesium Oxide

The most widely employed method involves neutralizing phosphoric acid (H₃PO₄) with magnesium oxide (MgO). The reaction proceeds as follows:
MgO+2H3PO4Mg(H2PO4)2+H2O\text{MgO} + 2\text{H}_3\text{PO}_4 \rightarrow \text{Mg(H}_2\text{PO}_4\text{)}_2 + \text{H}_2\text{O}
Key Parameters :

  • Molar Ratio : A 1:2 MgO:H₃PO₄ ratio ensures complete neutralization.

  • Temperature : Maintained below 60°C to prevent side reactions (e.g., formation of MgHPO₄ or Mg₃(PO₄)₂).

  • Additives : Hydrogen peroxide (0.1% w/w) is added post-reaction to oxidize impurities.

Industrial Protocol :

  • Disperse MgO in water to form a slurry.

  • Gradually add 85% H₃PO₄ under continuous stirring.

  • Adjust pH to ~3.0 using excess MgO.

  • Filter and concentrate the solution via evaporation.

  • Dry the precipitate at 180–220°C and mill to a fine powder.

Product Characteristics :

  • Purity: ≥98% Mg(H₂PO₄)₂.

  • Particle Size: 16.7–42.4 µm, controlled by milling.

Magnesium Hydroxide and Phosphoric Acid

Mg(OH)₂ offers a slower reaction kinetics, suitable for lab-scale synthesis:
2H3PO4+3Mg(OH)2Mg3(PO4)2+6H2O2\text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 \rightarrow \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O}
Modifications :

  • Stoichiometric Adjustment : Excess H₃PO₄ (pH < 4) ensures Mg(H₂PO₄)₂ dominance over Mg₃(PO₄)₂.

  • Temperature Control : Reactions at 25–35°C yield higher solubility intermediates.

Precipitation Methods

Salt Metathesis with Trisodium Phosphate

Magnesium sulfate (MgSO₄) reacts with trisodium phosphate (Na₃PO₄) to precipitate Mg(H₂PO₄)₂:
3MgSO4+2Na3PO4Mg3(PO4)2+3Na2SO43\text{MgSO}_4 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Mg}_3(\text{PO}_4)_2 \downarrow + 3\text{Na}_2\text{SO}_4
Optimization :

  • Ionic Strength : High sulfate concentrations (>1.5 M) reduce co-precipitation of Na₂SO₄.

  • Washing : Ethanol rinses remove residual Na⁺ ions.

Yield : 85–92% depending on Mg²⁺:PO₄³⁻ ratio.

Magnesium Chloride and Dihydrogen Phosphate Salts

Using MgCl₂ and KH₂PO₄ in aqueous systems:
MgCl2+2KH2PO4Mg(H2PO4)2+2KCl\text{MgCl}_2 + 2\text{KH}_2\text{PO}_4 \rightarrow \text{Mg(H}_2\text{PO}_4\text{)}_2 + 2\text{KCl}
Conditions :

  • pH : 5.5–6.5 to avoid Mg(OH)₂ formation.

  • Temperature : 20–40°C for controlled crystallization.

Hydrothermal and Solid-State Synthesis

Hydrothermal Crystallization

Mg(H₂PO₄)₂ hydrates form under hydrothermal conditions:

  • Dissolve MgO and H₃PO₄ in a 1:2 molar ratio.

  • Seal in autoclave at 120–150°C for 24–48 hours.

  • Cool to 25°C to crystallize Mg(H₂PO₄)₂·2H₂O.

Phase Control :

  • Hydrate Stability : Mg(H₂PO₄)₂·2H₂O converts to MgHPO₄·3H₂O above 60°C.

Solid-State Reaction

Ball milling MgO and NH₄H₂PO₄ at room temperature:
MgO+2NH4H2PO4Mg(H2PO4)2+2NH3+H2O\text{MgO} + 2\text{NH}_4\text{H}_2\text{PO}_4 \rightarrow \text{Mg(H}_2\text{PO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O}
Advantages :

  • No solvent required.

  • Particle Size: 10–100 µm, adjustable via milling duration.

Industrial-Scale Production

Salt Lake Bittern Utilization

A patent-derived method utilizes magnesium-rich brine:

  • Treat bittern with lime to precipitate Mg(OH)₂.

  • React Mg(OH)₂ filter cake with H₃PO₄ (1:2 molar ratio).

  • Crystallize at 25–35°C and dry via pneumatic conveying.

Purity : Cl⁻ content <0.001% after impurity removal.

Continuous Flow Reactors

Modern plants employ tubular reactors for high-throughput synthesis:

  • Residence Time : 15–30 minutes.

  • Output : 5–10 tons/day with 99% yield.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Product Characteristics

MethodTemperature (°C)Yield (%)Purity (%)Particle Size (µm)
MgO + H₃PO₄60–8095–9898–9910–50
Mg(OH)₂ + H₃PO₄25–3585–9095–9720–70
MgSO₄ + Na₃PO₄25–4085–9293–955–30
Hydrothermal120–15090–9597–991–10
Solid-State Milling2588–9496–9810–100

Table 2: Industrial vs. Laboratory Methods

ParameterIndustrialLaboratory
ScaleMulti-ton100 g–1 kg
Reaction Time1–2 hours4–24 hours
Energy ConsumptionHigh (drying at 220°C)Moderate (ambient drying)
Cost Efficiency$0.50–1.00/kg$5–10/kg

Challenges and Innovations

Impurity Control

  • Chloride Removal : Washing with ethanol or H₂O₂ treatment reduces Cl⁻ to <0.001%.

  • Heavy Metals : Chelating agents (e.g., EDTA) sequester Fe³⁺/Al³⁺ during crystallization.

Green Chemistry Approaches

  • Recycling Byproducts : Na₂SO₄ from metathesis reactions is purified for reuse.

  • Low-Temperature Synthesis : Microwave-assisted reactions at 80°C cut energy use by 40% .

Chemical Reactions Analysis

magnesium;dihydrogen phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Reagent in Chemical Reactions

  • MDP serves as a reagent in various chemical reactions, particularly as a source of magnesium and phosphate ions. Its unique properties facilitate reactions in both organic and inorganic chemistry.

Synthesis of Other Compounds

  • MDP can be synthesized through the neutralization reaction of phosphoric acid with magnesium oxide or hydroxide. This process is critical for producing other magnesium phosphate compounds used in various applications.

Biological Applications

Source of Essential Ions

  • MDP is a vital source of magnesium and phosphate ions in biological systems. Magnesium is crucial for numerous biochemical processes, including:
    • ATP Synthesis : Stabilizes ATP, the energy currency of cells.
    • Enzyme Activation : Acts as a cofactor for many enzymes.
    • Cellular Signaling : Involved in signaling pathways regulating physiological functions.

Therapeutic Potential

  • Research indicates that MDP may have therapeutic applications, particularly for conditions such as rheumatoid arthritis due to its potential anti-inflammatory properties. Studies show that magnesium phosphate compounds can alleviate symptoms associated with inflammatory diseases.

Medical Applications

Pharmaceutical Formulation

  • MDP is used in pharmaceutical formulations to address magnesium deficiency. It can be incorporated into dietary supplements and medications aimed at restoring magnesium levels in patients.

Biocompatibility in Medical Devices

  • MDP has been explored for use in biodegradable implant materials. Its properties allow it to serve as a binder in biocements that promote bone healing and regeneration .

Industrial Applications

Fertilizer Additive

  • In agriculture, MDP is utilized as a fertilizer additive to improve soil quality by providing essential nutrients to plants. Its solubility characteristics make it suitable for enhancing nutrient availability in soils.

Stabilizer and Flame Retardant

  • MDP is employed as a stabilizer in plastics and as a flame retardant due to its ability to release water vapor when heated, which helps to cool the material and reduce flammability.

Case Studies

Case Study 1: Biocompatibility of Magnesium Dihydrogen Phosphate Biocement
A study evaluated the effectiveness of magnesium calcium phosphate biocement for bone repair. The results indicated that the biocement exhibited high initial mechanical strength (43 MPa after setting for 1 hour) and enhanced cell proliferation compared to traditional calcium phosphate biocement .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
Research highlighted the anti-inflammatory properties of magnesium phosphate compounds, suggesting their potential use in treating rheumatoid arthritis symptoms. Clinical trials demonstrated significant symptom relief among participants using magnesium-based treatments.

Mechanism of Action

The mechanism of action of magnesium;dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Hydration Properties

Property KH₂PO₄-MPC ADP-MPC
Total Hydration Heat (J) 902.87 1198.95
Exothermic Peak (W) 0.1946 0.4307
Compressive Strength (MPa) ~60 ~60
Porosity Low High
Setting Time (min) 12–17 12–17

Comparison with Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

Ammonium dihydrogen phosphate (ADP) is another critical phosphate in MPCs, with distinct characteristics:

  • Exothermic Reaction :
    ADP-MPCs release 90% more heat than KH₂PO₄-MPCs, with peak temperatures reaching 90°C, making them unsuitable for biomedical applications .
  • Strength Development :
    ADP-MPCs exhibit higher early strength due to rapid acid-base reactions but suffer from increased porosity, reducing long-term durability .
  • Environmental Impact :
    Ammonia volatilization during ADP-MPC hydration poses environmental concerns, limiting its use in enclosed spaces .

Table 2: Mechanical and Thermal Properties

Property ADP-MPC KH₂PO₄-MPC
Early Compressive Strength (1h) 43 MPa 30 MPa
Total Hydration Heat (J) 1198.95 902.87
Porosity 15–20% 10–15%
Biomedical Compatibility Poor Moderate

Comparison with Sodium Dihydrogen Phosphate (NaH₂PO₄)

Sodium dihydrogen phosphate (NaH₂PO₄) is less commonly used in MPCs but offers unique properties:

  • Hydration Profile :
    NaH₂PO₄-MPCs have the lowest hydration heat (452.798 J) and exothermic peak (0.1457 W) among dihydrogen phosphates, ideal for low-temperature applications .
  • Solubility :
    High solubility (94 g/100 mL at 20°C) accelerates MgO dissolution, leading to faster setting but reduced mechanical strength .

Comparison with Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂)

Calcium dihydrogen phosphate (Ca(H₂PO₄)₂) is used in biocements for bone regeneration:

  • Biocompatibility :
    Magnesium calcium phosphate biocement (MCPB) incorporating Ca(H₂PO₄)₂ shows superior cell adhesion and proliferation compared to pure magnesium phosphate cements .
  • Degradation :
    MCPB degrades 40% faster in physiological conditions, releasing Mg²⁺ and Ca²⁺ ions that promote osteogenesis .

Table 3: Biomedical Performance

Property Ca(H₂PO₄)₂-MCPB Mg(H₂PO₄)₂-MPC
Compressive Strength (1h) 43 MPa 60 MPa
Degradation Rate (28d) 40% 10%
Cell Proliferation High Moderate

Global Market Data :

  • The magnesium dihydrogen phosphate market is projected to grow at 5.2% CAGR (2023–2029), driven by demand in Asia-Pacific construction sectors .
  • Key manufacturers include Nikunj Chemicals and TNJ Chemical, with a combined production capacity of 15,000 tons/year .

Q & A

Q. How can the binding thermodynamics of Mg²⁺ to dihydrogen phosphate (H₂PO₄⁻) be experimentally determined?

  • Methodological Answer : Isothermal titration calorimetry (ITC) is the primary method for quantifying binding thermodynamics (ΔG, ΔH, ΔS). For Mg²⁺-H₂PO₄⁻ interactions, prepare standardized solutions of MgCl₂ and NaH₂PO₄ in a buffered system (pH ~7.0). Use ITC to measure heat exchange during titration. The binding free energy (ΔGbind) for Mg²⁺-H₂PO₄⁻ is reported as −1.7 kcal/mol experimentally . Complement this with molecular dynamics (MD) simulations using force fields like AMBER or CHARMM to model ion-pair configurations (e.g., contact vs. solvent-separated ion pairs) .

Q. What analytical techniques differentiate magnesium dihydrogen phosphate from related compounds (e.g., MgHPO₄, Mg₃(PO₄)₂)?

  • Methodological Answer : Use X-ray diffraction (XRD) to identify crystallographic phases. For example, magnesium dihydrogen phosphate (Mg(H₂PO₄)₂) exhibits distinct peaks compared to Mg₃(PO₄)₂ (newberyite) or MgHPO₄·3H₂O (struvite) . Pair this with Fourier-transform infrared spectroscopy (FTIR) to analyze PO₄³⁻ vibrational modes: H₂PO₄⁻ shows a characteristic P–O–H bending band at ~900 cm⁻¹, absent in orthophosphates .

Q. How is magnesium oxysulfate (MOS) cement modified using dihydrogen phosphate additives?

  • Methodological Answer : Incorporate calcium or potassium dihydrogen phosphate (Ca(H₂PO₄)₂, KH₂PO₄) into MOS formulations. Prepare pastes by mixing MgO, MgSO₄·7H₂O, and additives (e.g., 0.001–0.003 molar ratios of dihydrogen phosphate to MgO). Monitor hydration kinetics via isothermal calorimetry and compressive strength testing (ASTM C109). XRD confirms the formation of the 5·1·7 phase (Mg₃(PO₄)₂·MgSO₄·7H₂O), which enhances mechanical properties. Dihydrogen phosphate delays early hydration but promotes long-term strength by reducing Mg(OH)₂ formation .

Q. What safety protocols are critical when handling magnesium dihydrogen phosphate in laboratory settings?

  • Methodological Answer : Store the compound in a cool, dry environment (<8°C) to prevent hydrolysis. Use personal protective equipment (gloves, lab coat) to avoid inhalation or skin contact. For solutions, maintain neutral pH to minimize decomposition. Refer to OSHA-compliant safety data sheets (SDS) for spill management (e.g., neutralize with NaHCO₃) .

Advanced Research Questions

Q. How can conflicting data on ion-pair structures (contact vs. solvent-separated) in Mg²⁺-H₂PO₄⁻ systems be resolved?

  • Methodological Answer : Combine 2D-infrared (2D-IR) spectroscopy with MD simulations. For example, 2D-IR experiments on dimethylphosphate (DMP) analogs reveal direct Mg²⁺-phosphate coordination in concentrated solutions (0.2 M). Validate this with ab initio calculations (e.g., DFT) to decompose binding energetics into electrostatic and solvation contributions. Discrepancies in literature may arise from solvent polarity or counterion effects, requiring controlled ionic strength studies .

Q. What strategies optimize phosphate-based cements when replacing MgO or KH₂PO₄ with industrial byproducts (e.g., fly ash)?

  • Methodological Answer : Substitute MgO with fly ash (20–40% by mass) and replace KH₂PO₄ with phosphoric acid-fly ash mixtures. Characterize phase evolution using SEM-EDS and thermogravimetric analysis (TGA). Adjust the Mg/P molar ratio (1.5–2.5) to balance workability and strength. Monitor pH during hydration—fly ash increases alkalinity, necessitating retardants like borax (Na₂B₄O₇·10H₂O) to delay setting .

Q. How do mechanochemical synthesis methods affect the reactivity of magnesium phosphate compounds?

  • Methodological Answer : Use high-energy ball milling to synthesize amorphous Mg(H₂PO₄)₂. Analyze particle size via BET surface area measurements and crystallinity via XRD. Mechanochemical activation enhances reactivity by inducing defects, which accelerates hydration in cement systems. Compare with sol-gel synthesis to assess trade-offs between phase purity and reactivity .

Q. Why do some studies report contradictory effects of dihydrogen phosphate on MOS cement strength?

  • Methodological Answer : Variability arises from additive solubility and curing conditions. For example, KH₂PO₄ dissolves faster than Ca(H₂PO₄)₂ in MgSO₄ solutions, altering early hydration. Conduct in situ Raman spectroscopy to track real-time phase transitions. Optimize curing temperature (20–25°C) and humidity (50±5%) to standardize 5·1·7 phase formation .

Q. How can solid-state NMR elucidate the coordination environment of Mg²⁺ in phosphate matrices?

  • Methodological Answer : Perform ³¹P and ²⁵Mg solid-state NMR on hydrated cements. ³¹P chemical shifts differentiate H₂PO₄⁻ (~0 ppm) from PO₄³⁻ (~5 ppm). For Mg²⁺, use magic-angle spinning (MAS) NMR to resolve octahedral vs. tetrahedral coordination. Compare with computational models (e.g., CASTEP) to validate spin–spin coupling patterns .

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